molecular formula C21H18N2O2 B2457312 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide CAS No. 312922-72-8

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide

Cat. No.: B2457312
CAS No.: 312922-72-8
M. Wt: 330.387
InChI Key: KGRRICPLDGATOM-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide is a synthetic small molecule based on a benzo[cd]indol-6-amine core structure, intended for research and development purposes. This compound is part of a class of molecules that have been investigated for their potential as potent and selective inhibitors of the nuclear receptor RORγ (Retinoic acid receptor-related Orphan Receptor Gamma) . The RORγ pathway is a critical regulator of immune cell function, particularly in the differentiation of T-helper 17 (Th17) cells, which are implicated in autoimmune diseases and cancer immuno-surveillance . Consequently, this molecule represents a valuable chemical tool for probing the mechanisms of immune regulation and oncogenesis in preclinical models. The structural core features a 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole group linked to a 4-methylbenzamide moiety. Researchers can utilize this compound in various biochemical and cellular assays to study RORγ-mediated transcription, to evaluate its effects on Th17 cell differentiation, and to assess its potential therapeutic efficacy in relevant disease models. The compound is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant patent literature and scientific publications for detailed pharmacological and safety data on related chemical series .

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-3-23-18-12-11-17(15-5-4-6-16(19(15)18)21(23)25)22-20(24)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRRICPLDGATOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction, where the indole derivative is treated with an ethyl halide in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves the coupling of the indole derivative with 4-methylbenzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2-thienyl)-4-quinolinecarboxamide
  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(1-naphthyl)acetamide
  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-nitrobenzenesulfonamide

Uniqueness

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an indole core with an ethyl group and a methylbenzamide moiety distinguishes it from other similar compounds, making it a valuable molecule for research and development in various scientific fields.

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Its unique structure, which includes an indole core fused with a benzene ring and an ethyl group, suggests significant potential for various biological applications. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, interactions, and therapeutic potential.

  • Molecular Formula : C18H18N2O2
  • Molecular Weight : Approximately 302.35 g/mol
  • CAS Number : 302935-57-5

Structural Features

The compound features:

  • An indole core, which is known for its diverse biological activities.
  • An ethyl group that may enhance lipophilicity and bioavailability.
  • A benzamide moiety that could influence its interaction with biological targets.

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in cancer research. The following mechanisms have been proposed:

  • EGFR Inhibition :
    • The compound has shown potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial for controlling cell proliferation in various cancers. Compounds similar to it have demonstrated IC50 values in the nanomolar range, suggesting strong inhibitory effects on cancer cell lines .
  • Apoptosis Induction :
    • Studies indicate that it may trigger apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) levels in cancer cells .
  • Cell Cycle Arrest :
    • The compound has been associated with cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division .

Interactions with Biological Targets

Research has focused on the binding affinity of this compound to various proteins involved in signaling pathways related to cancer progression and inflammation. Molecular docking studies suggest that it interacts with key enzymes and receptors, although further quantitative characterization is necessary .

Study 1: Anticancer Activity

In a study evaluating several indole derivatives, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.15 µM, comparable to established EGFR inhibitors like gefitinib .

Study 2: Mechanistic Insights

Further mechanistic analysis revealed that this compound could induce a 14.24-fold increase in apoptosis and a substantial increase in ROS accumulation in treated cells. This suggests a robust mechanism for inducing cell death in malignancies .

Comparative Analysis

To better understand the uniqueness of this compound, the following table compares its properties and activities with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
This compoundC18H18N2O2Potential EGFR inhibitor; induces apoptosis
N-(1-pyridinyl)-2-(4-methoxyphenyl)acetamideC18H20N2O3Different pharmacological profile; lacks indole core
N-(4-fluorophenyl)-N-(1-methylindolyl)acetamideC17H16F N3OFluorinated phenyl group; altered electronic properties

Q & A

Q. What are the critical steps and challenges in synthesizing N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions under controlled conditions. Key steps include:
  • Construction of the benzo[cd]indole core via cyclization reactions.
  • Introduction of the ethyl and oxo groups at the 1- and 2-positions, respectively.
  • Coupling with 4-methylbenzamide via amide bond formation using reagents like EDC/HOBt.
  • Solvents (e.g., DMF, DCM) and inert atmospheres (N₂/Ar) are critical to prevent oxidation or hydrolysis .
  • Challenges include low yields due to steric hindrance and purification difficulties caused by byproducts.

Q. Table 1: Example Reaction Conditions

StepSolventCatalyst/ReagentTemperatureYield (%)
Indole core formationDMFPd(OAc)₂80°C45–60
Amide couplingDCMEDC/HOBtRT70–85

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., ethyl group δ ~1.2–1.4 ppm) and confirms amide bond formation (δ ~8.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~375.16) .
  • X-ray Crystallography : Resolves 3D structure using SHELX software for refinement. The benzo[cd]indole core’s planarity and hydrogen-bonding patterns are key .

Q. How is compound purity assessed, and what analytical techniques are prioritized?

  • Methodological Answer :
  • HPLC : Quantifies purity (>95% using C18 columns, acetonitrile/water gradient) .
  • TLC : Monitors reaction progress (silica gel, UV visualization) .
  • Elemental Analysis : Confirms C/H/N/S composition within ±0.4% theoretical values .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ variability in enzyme assays) are addressed by:
  • Standardized Assays : Use identical cell lines (e.g., HEK293T) and protocols (e.g., BET protein inhibition assays) .
  • Dose-Response Curves : Validate activity across 3+ replicates to minimize batch variability .
  • Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) for binding affinity (e.g., Kd = 0.2–0.5 μM for BRD4) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Modifications :
  • Replace 4-methylbenzamide with fluorophenyl (↑ lipophilicity, ↑ cellular uptake) .
  • Introduce sulfonamide groups (e.g., at position 6) to enhance BET protein binding via H-bonding .
  • In Silico Docking : Use AutoDock Vina to predict binding poses with BRD4 (PDB: 4LYI). Prioritize derivatives with ΔG < −8 kcal/mol .

Q. Table 2: SAR Trends for Analogues

SubstituentTargetIC₅₀ (μM)Notes
4-MethylbenzamideBRD40.45Baseline activity
4-FluorobenzamideBRD40.28↑ Binding via halogen bonding
Sulfonamide derivativeHDAC61.2Off-target inhibition observed

Q. What mechanistic hypotheses explain its interaction with BET proteins?

  • Methodological Answer :
  • Hypothesis : The benzo[cd]indole core mimics acetylated lysine, occupying the BRD acetyl-lysine binding pocket .
  • Validation :
  • Mutagenesis Studies : Replace key residues (e.g., Asn140 in BRD4) to disrupt binding (↓ activity by >80%) .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by observing thermal stabilization of BRD4 (+ΔTₘ = 4°C) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and aqueous solubility (>50 μM).
  • Metabolic Stability : Simulate CYP3A4 metabolism with Schrödinger’s MetaSite; block vulnerable sites (e.g., ethyl group oxidation) .
  • MD Simulations : Assess binding persistence (100 ns simulations) to prioritize derivatives with stable protein-ligand interactions .

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